N-Heptanoyl-DL-homoserine lactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-oxooxolan-3-yl)heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZLSDESAOPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407866 | |
| Record name | N-Heptanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106983-26-0 | |
| Record name | N-Heptanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Basis of N Heptanoyl Dl Homoserine Lactone Mediated Quorum Sensing
Signal Production: LuxI-Type Synthases and N-Heptanoyl-DL-homoserine lactone Biosynthesis
The creation of this compound is a meticulously controlled enzymatic process, orchestrated by a specific class of enzymes within the cellular machinery of bacteria.
Enzymatic Pathways and Precursors
The biosynthesis of N-acyl-homoserine lactones, including this compound (C7-HSL), is catalyzed by enzymes belonging to the LuxI family of AHL synthases. caymanchem.com These enzymes utilize two primary substrates from core metabolic pathways: an acylated acyl-carrier protein (acyl-ACP) from fatty acid biosynthesis and S-adenosylmethionine (SAM). wikipedia.org
A well-characterized example of C7-HSL production is found in the nitrogen-fixing bacterium Rhizobium leguminosarum. In this species, a complex, hierarchical quorum-sensing network exists. While the CinI synthase produces a long-chain AHL, it is the RhiI synthase that is directly responsible for synthesizing a range of short-chain AHLs, including N-hexanoyl-HSL (C6-HSL), N-heptanoyl-HSL (C7-HSL), and N-octanoyl-HSL (C8-HSL). nih.govnih.gov The expression of the rhiI gene is, in turn, influenced by the higher-level cin system, demonstrating a cascade of regulatory control over signal production. nih.gov
The general enzymatic reaction is as follows: Heptanoyl-Acyl Carrier Protein + S-adenosyl-L-methionine --RhiI Synthase--> this compound + Acyl Carrier Protein + 5'-Methylthioadenosine
Role of S-Adenosylmethionine in Lactone Moiety Formation
S-Adenosylmethionine (SAM) serves a crucial and universal role in the synthesis of all AHLs by providing the homoserine lactone moiety. wikipedia.org Though widely known as a primary methyl group donor in numerous cellular reactions, its 3-amino-3-carboxypropyl group is utilized in this pathway. The LuxI-type synthase, such as RhiI, catalyzes the formation of an amide bond between the carboxyl group of the acyl chain (from heptanoyl-ACP) and the amino group of SAM. Following this acylation step, the enzyme facilitates an intramolecular cyclization, or lactonization, of the methionine portion of the acylated SAM intermediate. This reaction cleaves the bond between the sulfur atom and the gamma-carbon of the methionine backbone, releasing 5'-methylthioadenosine (MTA) and forming the characteristic five-membered homoserine lactone ring of the final AHL product. wikipedia.org
Acyl-ACP Substrate Specificity in AHL Synthases
The identity of the specific AHL molecule produced by a bacterium is determined by the acyl-acyl carrier protein (acyl-ACP) substrate specificity of its LuxI-type synthase. These enzymes exhibit a high degree of selectivity for the length and modification of the acyl chain attached to the ACP. This specificity is critical for ensuring the fidelity of quorum-sensing signals, preventing crosstalk with unintended signaling pathways.
The RhiI synthase from R. leguminosarum, for instance, demonstrates a preference for short-chain acyl-ACPs, leading to the production of C6-HSL, C7-HSL, and C8-HSL. nih.gov This implies that RhiI can efficiently bind heptanoyl-ACP from the cellular pool of fatty acid intermediates to synthesize N-Heptanoyl-HSL. Structural studies of various AHL synthases reveal that the acyl chain binding pocket within the enzyme's N-terminal domain dictates this preference, with specific amino acid residues accommodating acyl chains of a particular length and structure. While some synthases are highly specific for a single acyl-ACP, others like RhiI show a more relaxed specificity, allowing them to produce a small repertoire of related AHL signals.
Signal Perception and Transduction: LuxR-Type Receptors
Once synthesized, this compound diffuses out of the bacterial cell. As the population density increases, the extracellular concentration of the signal molecule rises until it reaches a critical threshold, at which point it binds to its cognate receptor, initiating a change in gene expression.
Ligand Binding and Receptor Activation
The intracellular receptors for AHLs are a family of transcriptional regulators known as LuxR-type proteins. These proteins typically consist of two domains: an N-terminal signal-binding domain and a C-terminal DNA-binding domain. In the absence of their cognate AHL, LuxR-type proteins are generally inactive.
In the Rhizobium leguminosarum system, the cognate receptor for the AHLs produced by RhiI, including N-Heptanoyl-HSL, is the RhiR protein. nih.govnih.gov The binding of N-Heptanoyl-HSL to the N-terminal domain of RhiR is a highly specific interaction. This binding event is believed to induce a critical conformational change in the RhiR protein, promoting its dimerization and stabilizing the protein complex. mdpi.com This activated ligand-receptor complex is then capable of binding to specific DNA sequences.
Transcriptional Regulation of Target Genes
The activated N-Heptanoyl-HSL-RhiR complex functions as a transcriptional activator. It recognizes and binds to specific 20-base-pair DNA sequences known as lux boxes, which are located in the promoter regions of target genes. Binding of the complex to the lux box typically facilitates the recruitment of RNA polymerase to the promoter, thereby initiating the transcription of downstream genes.
In R. leguminosarum, the RhiR-AHL complex directly regulates the expression of the rhiABC operon, whose products are important for the bacterium's symbiotic interaction with legume hosts. nih.govnih.gov Furthermore, the system exhibits a positive feedback loop, as the RhiR-AHL complex also binds to the promoter of the rhiI gene, upregulating its own transcription and thus amplifying the production of N-Heptanoyl-HSL and other RhiI-dependent signals. nih.gov This autoinduction loop ensures a rapid and robust switch to a quorum-sensing-dependent state once the population threshold is reached.
| Component | Name/Type | Function | References |
| Signal Molecule | This compound | Intercellular communication signal in quorum sensing | nih.govnih.gov |
| Biosynthesis Enzyme | RhiI (LuxI-type Synthase) | Catalyzes the synthesis of N-Heptanoyl-HSL | nih.govnih.gov |
| Acyl Substrate | Heptanoyl-Acyl Carrier Protein | Provides the 7-carbon acyl chain | nih.gov |
| Lactone Precursor | S-Adenosylmethionine (SAM) | Donates the homoserine lactone ring | wikipedia.org |
| Signal Receptor | RhiR (LuxR-type Regulator) | Binds N-Heptanoyl-HSL to become an active transcriptional regulator | nih.govnih.gov |
| DNA Binding Site | lux box | 20-bp sequence in promoter regions of target genes | |
| Regulated Genes | rhiABC operon, rhiI | Genes involved in symbiosis and signal synthesis | nih.govnih.gov |
Lux Box Interaction and Gene Expression Control
The canonical mechanism of N-acyl-homoserine lactone (AHL) mediated quorum sensing involves the binding of the AHL signal molecule to a cognate LuxR-type transcriptional regulator. This binding event typically induces a conformational change in the regulator, enabling it to dimerize and bind to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. While the general principles apply, specific details for this compound (C7-HSL) can be inferred from studies on bacteria that produce this specific signal molecule.
In Rhizobium leguminosarum, the production of C7-HSL is primarily attributed to the rhiI synthase. nih.gov The cognate receptor for the AHLs produced by RhiI (which include C6-HSL, C7-HSL, and C8-HSL) is the RhiR protein. The binding of these AHLs to RhiR activates it, allowing it to bind to the lux box-like sequences in the promoter regions of the rhiABC operon and the rhiI gene itself. nih.gov This interaction initiates the transcription of these genes. The rhiABC operon is involved in functions related to the rhizosphere, the area of soil directly surrounding plant roots. nih.gov
The specificity of the interaction between different AHLs and their LuxR-type receptors is a critical aspect of quorum sensing. While RhiR is activated by a range of short-chain AHLs, including C7-HSL, other LuxR homologs exhibit different specificities. For instance, in Erwinia, the CarR receptor is also activated by C7-HSL, leading to the expression of genes responsible for carbapenem (B1253116) antibiotic synthesis. nih.gov This indicates that the seven-carbon acyl chain of C7-HSL is a key determinant for its recognition by specific LuxR-type proteins.
The regulatory network in R. leguminosarum is further controlled by a higher-order quorum-sensing system, the cinRI locus. nih.gov The CinI synthase produces a long-chain AHL, N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3OH,C14:1-HSL). nih.gov The CinR-3OH,C14:1-HSL complex, in turn, influences the expression of other AHL production loci, including rhiI. nih.gov A mutation in cinI or cinR leads to a significant reduction in the production of C7-HSL, demonstrating a hierarchical control of gene expression. nih.gov
Table 1: Examples of Genes Regulated by this compound-mediated Quorum Sensing
| Bacterial Species | Quorum Sensing System | Regulated Genes/Operons | Function of Regulated Genes |
|---|---|---|---|
| Rhizobium leguminosarum | RhiRI | rhiABC | Rhizosphere-related functions |
| Rhizobium leguminosarum | RhiRI | rhiI | Synthesis of C6, C7, and C8-HSLs |
Autoinduction and Feedback Loops in this compound Systems
A hallmark of many quorum-sensing systems is the presence of a positive feedback loop, leading to a rapid and synchronized change in gene expression across a bacterial population once a threshold concentration of the signaling molecule is reached. This process is known as autoinduction.
In the context of this compound, the rhi system of Rhizobium leguminosarum provides a clear example of such a feedback mechanism. The rhiI gene, which directs the synthesis of C7-HSL and other short-chain AHLs, is itself regulated by the RhiR protein. nih.gov As the population density of R. leguminosarum increases, the basal level of C7-HSL produced also rises. Once a critical concentration is achieved, C7-HSL binds to and activates RhiR. The activated RhiR-C7-HSL complex then binds to the lux box in the promoter of the rhiI gene, leading to a significant increase in rhiI transcription. nih.gov This results in a rapid amplification of C7-HSL synthesis, ensuring that the entire bacterial population switches to the quorum-sensing-induced state in a coordinated manner.
This autoinduction loop is crucial for the efficient expression of genes controlled by the RhiR regulon. The hierarchical control by the cinRI system adds another layer of complexity to this feedback mechanism. The expression of cinI is also positively autoregulated by its own product, 3OH,C14:1-HSL. nih.gov As the cin system is at the top of the regulatory cascade, its activation is a prerequisite for the efficient functioning of the rhi autoinduction loop. nih.govresearchgate.net
Diffusion and Transport of this compound Across Bacterial Membranes
The ability of N-acyl-homoserine lactones to move between the cytoplasm and the extracellular environment is fundamental to their function as cell-to-cell signaling molecules. The prevailing model for the transport of many AHLs, particularly those with shorter acyl chains like this compound, is passive diffusion across the bacterial cell membrane. nih.gov
AHLs are amphipathic molecules, possessing a polar homoserine lactone head group and a nonpolar acyl chain. wikipedia.org This dual nature allows them to partition into the lipid bilayer of the cell membrane and diffuse down their concentration gradient. At low cell densities, the intracellular concentration of C7-HSL is higher than the extracellular concentration, leading to a net efflux of the molecule. As the population grows and more cells produce C7-HSL, the extracellular concentration increases. Once the extracellular concentration exceeds the intracellular concentration, there is a net influx of C7-HSL into the cells, where it can then bind to its cognate receptor.
While passive diffusion is considered the primary mechanism for the transport of many AHLs, it is important to note that active transport mechanisms have been identified for some long-chain AHLs in certain bacteria. However, for this compound, there is currently no direct evidence of specific efflux pumps or import systems. The relatively small size and moderate hydrophobicity of the heptanoyl acyl chain are consistent with efficient movement across the cell membrane via passive diffusion.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | C7-HSL |
| N-Hexanoyl-DL-homoserine lactone | C6-HSL |
| N-Octanoyl-DL-homoserine lactone | C8-HSL |
| N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone | 3OH,C14:1-HSL |
| N-(3-oxohexanoyl)-homoserine lactone | 3-oxo-C6-HSL |
Biological Functions and Phenotypes Regulated by N Heptanoyl Dl Homoserine Lactone Signaling
Inter-species Bacterial Communication and Community Dynamics
N-Heptanoyl-DL-homoserine lactone is a key mediator of quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. wikipedia.org Its role extends beyond intraspecies regulation, acting as a crucial signal in the complex dialogue between different bacterial species. This inter-species communication is fundamental to the structure and function of diverse microbial ecosystems, from symbiotic relationships to polymicrobial infections.
Cross-talk with other AHLs and Autoinducers
The effectiveness of C7-HSL as a signaling molecule is not isolated; it functions within a complex environment of various autoinducers. This leads to "cross-talk," where one species can recognize and respond to the signaling molecules produced by another.
Research has demonstrated that the LuxR-type transcriptional activator, CarR, in the plant pathogen Erwinia carotovora can be activated by C7-HSL. nih.gov In laboratory assays, C7-HSL was one of the few non-substituted HSLs, along with N-Hexanoyl-DL-homoserine lactone (C6-HSL), to induce significant transcriptional activity of the carA gene. nih.gov This indicates that E. carotovora can "eavesdrop" on the C7-HSL signals produced by other bacteria, integrating these external cues into its own regulatory networks. The ability of the CarR protein to bind to its target DNA was significantly enhanced in the presence of HSLs with acyl chains of 5 to 9 carbons, with the peak of this activity centered on C7-HSL and C8-HSL. nih.gov
Furthermore, symbiotic bacteria such as Vibrio fischeri are known to produce a wide array of AHL molecules simultaneously, including C7-HSL, C6-HSL, and N-Octanoyl-DL-homoserine lactone (C8-HSL). nih.gov This co-production necessitates a sophisticated regulatory system capable of interpreting a complex cocktail of signals, where the relative concentrations of C7-HSL and other autoinducers can fine-tune gene expression for processes like colonization and bioluminescence. nih.govnih.gov This complex signaling environment highlights the integral role of C7-HSL in a multi-signal regulatory network.
| AHL Compound | Relative in vivo activity with CarR (% of max) | Relative DNA Binding Affinity with CarR |
|---|---|---|
| N-Butanoyl-DL-homoserine lactone (C4-HSL) | Low | Very Low |
| N-Hexanoyl-DL-homoserine lactone (C6-HSL) | Significant | Moderate |
| This compound (C7-HSL) | Significant | High |
| N-Octanoyl-DL-homoserine lactone (C8-HSL) | Low | High |
| N-(3-Oxohexanoyl)-DL-homoserine lactone (3-oxo-C6-HSL) | Very High | Very High |
| N-(3-Oxooctanoyl)-DL-homoserine lactone (3-oxo-C8-HSL) | High | High |
Regulation of Mixed-Species Biofilms
Bacterial biofilms are often composed of multiple species, and AHL signaling is a critical factor in their development and structure. frontiersin.org These complex communities rely on inter-species communication to coordinate behaviors like matrix production and spatial organization. While the general role of AHLs in polymicrobial biofilms is well-established, specific research detailing the direct regulatory function of this compound in the architecture and dynamics of mixed-species biofilms is limited. Studies have predominantly focused on other AHLs, such as those produced by Pseudomonas aeruginosa, in keystone roles within these communities. frontiersin.org The precise impact of C7-HSL on the synergistic and competitive interactions within a multi-species biofilm context remains an important area for future investigation.
Influence on Microbial Community Structure
The presence and concentration of C7-HSL can significantly shape the composition of a microbial community. Its detection in complex environments like the mammalian gut and soil nitrification systems points to its role as an ecological factor.
Studies have identified C7-HSL as a component of the gut microbiota in conventionally-raised mice; this molecule is notably absent in their germ-free counterparts. nih.gov Its presence is indicative of a gut community that contains C7-HSL-producing bacteria, which in turn can influence the growth and behavior of other members of the gut ecosystem. For example, during infection with the pathogen Citrobacter rodentium, the levels and profiles of various AHLs, including C7-HSL, are perturbed, suggesting that these signaling molecules are intertwined with the ecological shifts between health and disease states. nih.gov
In environmental microbiology, the production of C7-HSL by nitrifying bacteria such as Nitrobacter winogradskyi has been confirmed. researchgate.net The synthesis of specific AHLs like C7-HSL and C10:1-HSL can influence the rate of nitrification, a key process in the global nitrogen cycle. researchgate.net By modulating such critical metabolic functions, C7-HSL can structure the microbial community, favoring organisms that benefit from or are adapted to these specific ecological conditions. Similarly, disrupting AHL signaling in complex dental plaque biofilms has been shown to alter the community structure, increasing the abundance of early colonizer species. nih.gov Conversely, the addition of exogenous AHLs can promote the growth of late colonizers, demonstrating the power of these molecules to drive ecological succession within a microbial community. nih.gov
| Environment | Producing/Detected In | Observed/Inferred Influence on Community Structure |
|---|---|---|
| Mammalian Gut | Conventionally-raised mice microbiota | Component of a healthy gut ecosystem; profile is altered during pathogenic infection, indicating a role in community stability. nih.gov |
| Symbiotic Systems | Vibrio fischeri | Part of a complex AHL cocktail (including C6, C8-HSLs) that fine-tunes gene expression and colonization. nih.gov |
| Soil/Wastewater | Nitrobacter winogradskyi | Potential to influence nitrification rates, thereby structuring the nitrifying bacterial community. researchgate.net |
| Plant Pathogen Interactions | Recognized by Erwinia carotovora | Can be sensed by other species, influencing their gene expression and potentially their competitiveness. nih.gov |
Interkingdom Signaling and Ecological Interactions Involving N Heptanoyl Dl Homoserine Lactone
Bacterial-Plant Interactions
The communication between bacteria and plants is a complex dialogue mediated by a variety of chemical signals. While extensive research has illuminated the effects of various AHLs on plant physiology, specific data on the direct effects of N-Heptanoyl-DL-homoserine lactone remains limited. However, the well-documented activities of other short- and medium-chain AHLs can provide a framework for understanding the potential roles of C7-HSL in the rhizosphere.
Direct experimental evidence detailing the specific effects of C7-HSL on plant growth and root architecture is not extensively documented in current literature. However, the influence of other AHLs is well-established and suggests a potential role for C7-HSL. For instance, short-chain AHLs like N-hexanoyl-DL-homoserine lactone (C6-HSL) have been shown to cause significant changes in the root systems of plants like Arabidopsis thaliana. science.gov
Table 1: Effects of Various N-acyl-homoserine lactones (AHLs) on Plant Root Architecture
| AHL Compound | Plant Species | Observed Effect on Root System | Reference |
|---|---|---|---|
| N-butyryl-DL-homoserine lactone (C4-HSL) | Arabidopsis thaliana | Root elongation | science.gov |
| N-hexanoyl-DL-homoserine lactone (C6-HSL) | Arabidopsis thaliana | Root elongation, changes in auxin/cytokinin ratio | science.govscience.gov |
| N-3-oxo-decanoyl-homoserine lactone (3-O-C10-HL) | Mung Bean (Vigna radiata) | Stimulation of adventitious root formation | researchgate.net |
| N-dodecanoyl-homoserine-lactone (C12-HSL) | Arabidopsis thaliana | Induces K+ uptake in root cells | researchgate.net |
The induction of systemic resistance (ISR) is a state of enhanced defensive capacity in plants, triggered by beneficial microbes, which provides broad-spectrum protection against pathogens. AHLs produced by rhizobacteria are key signals in activating this response. For example, the colonization of tomato roots by AHL-producing bacteria like Serratia liquefaciens MG1 and Pseudomonas putida IsoF has been shown to increase systemic resistance against the fungal leaf pathogen Alternaria alternata. science.gov This protective effect was significantly diminished when using mutant bacterial strains unable to produce AHLs. science.gov
The mechanism often involves the plant's salicylic (B10762653) acid (SA) and ethylene (B1197577) signaling pathways. science.gov Studies have shown that the presence of AHL-producing bacteria in the rhizosphere can lead to increased SA levels in the leaves and the systemic induction of defense-related genes, such as pathogenesis-related (PR) proteins. science.gov While there is no specific research confirming that C7-HSL alone can trigger ISR, bacteria that produce it, such as Serratia plymuthica, are known to induce systemic resistance in plants like wheat. researchgate.net This suggests that C7-HSL may contribute to a cocktail of signals that collectively activate the plant's immune system.
Defense priming is a key component of ISR where a plant is conditioned by a stimulus to respond more quickly and robustly to a future attack. AHLs are recognized as important priming agents. researchgate.net In this alerted state, defense responses are not fully activated, which avoids a significant fitness cost to the plant, but they are deployed much more effectively upon subsequent pathogen challenge. researchgate.net
For example, pre-treatment of Arabidopsis with N-3-oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL) primed the plant for enhanced callose deposition, a reinforcement of the cell wall, upon encountering a pathogen-associated molecular pattern. science.gov This priming effect is often linked to phytohormones like jasmonic acid (JA) and salicylic acid (SA). researchgate.netscience.gov A mixture of different AHLs has been shown to prime Arabidopsis for increased resistance to the bacterial pathogen Pseudomonas syringae, a process dependent on JA metabolism. researchgate.net Although direct evidence for C7-HSL is lacking, its production by bacteria known to confer disease resistance implies it could function as part of a complex signal mixture that primes plant defenses. researchgate.net
Plants are not passive recipients of bacterial signals; they can actively take up and metabolize AHLs. Research has shown that plants like Arabidopsis thaliana can absorb AHLs through their roots and transport them systemically throughout the plant. science.govscience.gov Once inside the plant, AHLs can be broken down. A key mechanism for this degradation is enzymatic hydrolysis of the lactone ring, a process known as quorum quenching.
One proposed mechanism involves a plant enzyme, fatty acid amide hydrolase (FAAH), which hydrolyzes the AHL to yield L-homoserine. The accumulation of L-homoserine can then influence plant physiology, promoting growth at low concentrations by increasing transpiration and inhibiting it at higher concentrations by stimulating ethylene production. While this mechanism provides a general model for how plants may process AHLs, the specific metabolic fate of this compound within plant tissues has not been specifically investigated.
The rhizosphere, the soil region directly influenced by plant roots, is a hotspot for microbial activity, including critical nutrient cycling processes like the nitrogen cycle. Bacterial quorum sensing is believed to play a role in regulating these activities. Plant-derived carbon fuels microbial growth, which in turn drives the mineralization of organic nitrogen into forms that plants can absorb. science.gov The rate-limiting step in this process is often the breakdown of large nitrogen-containing polymers, a process controlled by microbial enzymes. science.gov
While it is hypothesized that QS, mediated by signals including C7-HSL, could coordinate the expression of these enzymes among bacterial populations, direct experimental evidence linking C7-HSL specifically to the modulation of nitrogen cycling is scarce. science.gov The presence of C7-HSL-producing bacteria in the rhizosphere suggests it is part of the complex chemical landscape where these processes occur, but its precise contribution to regulating nitrogen transformation rates remains an area for future research. science.govscience.gov
Bacterial-Eukaryotic Host Interactions (Excluding Human/Animal Health Focus)
The influence of this compound extends beyond the plant kingdom to interactions with other eukaryotes, such as fungi and algae. These interactions are fundamental to the functioning of many ecosystems.
A clear example of a C7-HSL-mediated interaction was discovered in the zygomycete fungus Mortierella alpina. Researchers isolated both N-heptanoylhomoserine lactone and N-octanoylhomoserine lactone from the fungus's culture broth. gecekitapligi.com Further investigation revealed the presence of endofungal bacteria, specifically a β-proteobacterium. gecekitapligi.com The production of these AHLs was dependent on the presence of the endobacteria, suggesting that the bacteria use quorum sensing within their fungal host. gecekitapligi.com This discovery points to a potential role for C7-HSL in establishing and maintaining symbiotic relationships between fungi and bacteria. gecekitapligi.com
Interactions also occur in aquatic environments. In algae-bacteria systems, which are important in processes like wastewater treatment, AHLs can act as communication signals. nih.gov For instance, N-hexanoyl-L-homoserine lactone (C6-HSL) has been shown to affect the metabolism and carbon fixation capacity of the microalga Microcystis aeruginosa when co-cultured with bacteria. nih.gov While C7-HSL has been identified in extracts from food-borne Aeromonas spp. and associated with marine dinoflagellates, its specific functional role in modulating algal physiology or establishing symbiotic consortia is not yet fully understood. science.govscience.gov
Table 2: Documented Production and Interactions of this compound with Eukaryotic Hosts (Non-Plant)
| Producing/Associated Organism | Eukaryotic Host | Context of Interaction | Reference |
|---|---|---|---|
| Endofungal Bacteria (β-proteobacterium) | Mortierella alpina (Fungus) | AHLs detected in fungal culture; suggests QS-mediated fungus-endobacterium symbiosis. | gecekitapligi.com |
| Aeromonas spp. | N/A (Isolated from food) | C7-HSL identified as a product of these bacteria. | science.gov |
| Epidermal Bacterium (ST2) | Scrippsiella trochoidea (Marine Dinoflagellate) | AHL-producing bacterium isolated from the surface of the alga. | science.gov |
Modulation of Host Immune Responses (General Mechanisms)
The interaction between bacterial AHLs and the host immune system is complex, with these signaling molecules capable of eliciting both pro- and anti-inflammatory effects. The nature of the response often depends on the specific AHL molecule, its concentration, and the host cell type involved. nih.gov Although direct studies on this compound are limited, the general mechanisms by which AHLs modulate host immunity provide a framework for understanding its potential activities.
AHLs are amphipathic molecules, a characteristic that allows some, particularly those with longer acyl chains like 3-oxo-C12-HSL, to diffuse across eukaryotic cell membranes and interact with intracellular targets. frontiersin.orgnih.gov This can lead to the modulation of key signaling pathways that govern inflammation and immunity. For instance, certain AHLs have been shown to selectively impair NF-κB signaling, a central pathway for inflammatory gene expression. nih.gov
Another general mechanism involves the interaction with specific host cell receptors. The bitter taste receptor T2R38 has been identified as a sensor for AHLs like 3-oxo-C12-HSL in cells of the pulmonary epithelium and neutrophils. nih.gov Additionally, the scaffolding protein IQ-motif-containing GTPase-activating protein (IQGAP1), which is involved in cytoskeleton organization and cell junction assembly, has been identified as a potential target for AHLs. nih.gov
The immunomodulatory effects of AHLs are also linked to their acyl chain length. Studies on N-octanoyl-L-homoserine lactone (C8-HSL), a molecule structurally similar to C7-HSL, suggest a potential for immunostimulatory activity. Research into C8-HSL as a vaccine adjuvant indicates it can stimulate antigen-presenting cells, such as dendritic cells, to release nitric oxide (NO), a key signaling molecule in the innate immune response. nih.govmdpi.com This suggests that AHLs with mid-length acyl chains may act as potent activators of innate immunity.
Table 1: General Mechanisms of Host Immune Modulation by N-Acyl Homoserine Lactones (AHLs)
| Mechanism | Description | Example AHL(s) | Affected Pathways/Processes | Reference(s) |
| Membrane Permeation & Intracellular Targeting | Amphipathic nature allows diffusion across host cell membranes to interact with intracellular proteins and signaling cascades. | 3-oxo-C12-HSL | NF-κB pathway, PPARγ transcriptional activity | frontiersin.orgnih.govnih.gov |
| Host Receptor Interaction | Direct binding to and activation of specific host receptors, such as taste receptors or scaffolding proteins. | 3-oxo-C12-HSL, C4-HSL | Bitter taste receptor T2R38, IQGAP1 | nih.gov |
| Calcium Mobilization | Induction of intracellular calcium release, a critical second messenger in many immune cell functions, including chemotaxis. | 3-oxo-C12-HSL, 3-oxo-C10-HSL | Calcium signaling, Actin remodeling | nih.govpsu.edu |
| Apoptosis Induction | Triggering of programmed cell death in various immune cells, which can either help clear an infection or allow the pathogen to evade the immune response. | 3-oxo-C12-HSL | Mitochondrial pathway, Caspase activation | nih.govnih.gov |
| Cytokine Modulation | Altering the production and secretion of cytokines, leading to a shift in the immune response (e.g., from pro-inflammatory to anti-inflammatory). | 3-oxo-C12-HSL | IL-8, IL-6, IL-12, IFN-γ, IL-10 | nih.govnih.govmdpi.com |
Interactions with Specific Eukaryotic Cell Types
Bacterial AHLs can exert distinct and often cell-type-specific effects on various eukaryotic cells, particularly those of the immune system. The extensive research on AHLs from P. aeruginosa has revealed a wide range of interactions with macrophages, neutrophils, and dendritic cells.
Macrophages: These key phagocytes of the innate immune system are significantly affected by certain AHLs. For example, 3-oxo-C12-HSL has been shown to exert generally anti-inflammatory effects on macrophages, reducing the secretion of pro-inflammatory cytokines. nih.gov However, it can also induce apoptosis in these cells, a dual effect that could help establish a chronic infection by dampening the initial immune response. nih.govnih.gov
Neutrophils: As first responders to bacterial infection, neutrophils can be a direct target of AHLs. Some AHLs, particularly those with long and medium-length acyl chains like 3-oxo-C12-HSL and N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), act as potent chemoattractants for neutrophils, guiding them to the site of infection. nih.govpsu.edu This process is mediated by calcium mobilization and actin remodeling. psu.edu Conversely, some AHLs can also induce apoptosis in neutrophils, complicating their role in the immune response. nih.govnih.gov
Epithelial Cells: Beyond immune cells, AHLs can interact with intestinal and pulmonary epithelial cells, which form a critical barrier against pathogens. Certain AHLs can disrupt the integrity of this barrier by affecting tight junction proteins. nih.gov For example, 3-oxo-C12-HSL has been shown to reduce the secretion of the pro-inflammatory chemokine IL-8 in stimulated intestinal epithelial cells (Caco-2), suggesting an anti-inflammatory effect at the mucosal surface. nih.govmdpi.com
Table 2: Reported Effects of N-Acyl Homoserine Lactones (AHLs) on Specific Eukaryotic Cell Types
| Cell Type | AHL Studied | Observed Effect | Potential Outcome | Reference(s) |
| Macrophages | 3-oxo-C12-HSL | Anti-inflammatory response; Induction of apoptosis. | Dampened immune response, pathogen persistence. | nih.govnih.gov |
| Neutrophils | 3-oxo-C12-HSL, 3-oxo-C10-HSL | Chemoattraction; Induction of apoptosis. | Recruitment to infection site; Evasion of immune clearance. | nih.govpsu.edu |
| Dendritic Cells | 3-oxo-C12-HSL | Inhibition of maturation; Decreased IL-12 production. | Suppression of adaptive immunity. | nih.govnih.gov |
| C8-HSL | Stimulation of nitric oxide (NO) release. | Activation of innate immune response. | nih.govmdpi.com | |
| Intestinal Epithelial Cells | 3-oxo-C12-HSL | Decreased IL-8 secretion; Disruption of barrier integrity. | Modulation of mucosal inflammation. | nih.govnih.govmdpi.com |
Quorum Quenching and Quorum Sensing Inhibition Strategies Targeting N Heptanoyl Dl Homoserine Lactone
Enzymatic Quorum Quenching Mechanisms
Enzymatic quorum quenching involves the use of enzymes that degrade or modify the AHL signal molecule, rendering it inactive. wikipedia.org There are three main classes of enzymes that target molecules like C7-HSL. nih.govwikipedia.org
AHL Lactonases: Hydrolysis of the Homoserine Lactone Ring
AHL lactonases are enzymes that catalyze the hydrolysis of the ester bond within the homoserine lactone ring of AHLs. nih.govpnas.org This reaction opens the ring structure, creating the corresponding N-acyl-L-homoserine, which is unable to bind to its cognate LuxR-type transcriptional regulator, thus effectively silencing the QS signal. nih.govpnas.orgscirp.org The activity of some AHL lactonases, such as those of the AiiA family from Bacillus species, is reportedly unaffected by the length of the acyl side chain, suggesting they can degrade a broad spectrum of AHLs, including C7-HSL. nih.govpnas.org Several AHL-lactonases have been identified from a range of bacteria that degrade AHLs with acyl chains of similar lengths to C7-HSL, such as C6-HSL and C8-HSL. nih.govscirp.org For instance, the QsdA lactonase from Rhodococcus erythropolis is known to degrade a wide range of AHLs. nih.gov
Table 1: Examples of AHL Lactonases and Their Characteristics
| Enzyme | Source Organism | Mechanism of Action | Substrate Range Indication for C7-HSL |
|---|---|---|---|
| AiiA | Bacillus sp. 240B1 | Hydrolyzes the ester bond of the homoserine lactone ring. pnas.orgscirp.org | Activity is often independent of acyl chain length, suggesting action on C7-HSL. nih.gov |
| QsdA | Rhodococcus erythropolis W2 | Catalyzes the hydrolysis of the lactone ring. | Degrades a wide range of AHLs, including C6-HSL and C8-HSL. nih.gov |
AHL Acylases/Amidases: Cleavage of the Amide Bond
AHL acylases (also known as amidases) provide an alternative and irreversible method of AHL inactivation by hydrolyzing the amide bond that links the acyl side chain to the homoserine lactone ring. esrf.frnih.gov This cleavage yields a free fatty acid and the homoserine lactone moiety. nih.gov Several AHL acylases have demonstrated a broad substrate range that includes or brackets C7-HSL. The PvdQ acylase from Pseudomonas aeruginosa shows activity against AHLs, although it is weaker for those with shorter acyl chains (C6-C8). esrf.fr In contrast, the MacQ acylase, isolated from a multidrug-resistant Acidovorax sp., can degrade a wide variety of AHLs with acyl chains ranging from C6 to C14, which explicitly includes C7-HSL. nih.gov Similarly, an AHL-acylase from Variovorax paradoxus has been shown to degrade C6-HSL and C8-HSL, indicating a high probability of C7-HSL degradation. nih.gov
Table 2: Examples of AHL Acylases and Their Characteristics
| Enzyme | Source Organism | Mechanism of Action | Substrate Range Indication for C7-HSL |
|---|---|---|---|
| MacQ | Acidovorax sp. MR-S7 | Cleaves the amide bond between the acyl chain and the lactone ring. nih.gov | Degrades AHLs with C6 to C14 side chains, confirming activity against C7-HSL. nih.gov |
| PvdQ | Pseudomonas aeruginosa PAO1 | Hydrolyzes the amide linkage of AHLs. esrf.frrug.nl | Shows weak activity towards AHLs with C6-C8 side chains. esrf.fr |
AHL Reductases and Acyl Chain Modifiers
A third enzymatic strategy involves modifying the acyl side chain of the AHL molecule, which can also disrupt signal recognition. AHL reductases, for example, can convert a 3-oxo group on the acyl chain to a 3-hydroxy group. nih.gov While C7-HSL does not have a 3-oxo substitution, other enzymes like oxidases can modify the acyl chain itself. nih.govwikipedia.org For instance, an AHL oxidase discovered in Rhodococcus erythropolis can catalyze a change in the chemical structure of the signal molecule, which interferes with its recognition by the receptor. wikipedia.org This modification alters the hydrophobicity and conformation of the signal, which can prevent it from effectively binding to its target transcriptional regulator.
Non-Enzymatic Quorum Sensing Inhibition Approaches
Beyond direct enzymatic degradation, other strategies focus on preventing the QS signal from being produced or from being recognized by the bacterial cell.
Signal Analogs and Receptor Antagonists
This approach involves the use of molecules that are structurally similar to C7-HSL. These analogs can act as competitive inhibitors, binding to the LuxR-type receptor without triggering the downstream transcriptional activation. This effectively blocks the authentic C7-HSL signal from binding and initiating the QS cascade. nih.govnih.gov For example, research on bacteria that use N-octanoyl-HSL (C8-HSL) has identified analogs like E9C-3oxoC6 that competitively inhibit the binding of the natural signal to its cognate receptor, TofR. nih.gov Similar antagonistic molecules could be designed or discovered to specifically target the C7-HSL receptor, thereby inhibiting virulence in bacteria that use this particular signal. frontiersin.org
Inhibition of AHL Biosynthesis
Another potent strategy is to block the production of C7-HSL at its source. AHLs are synthesized by LuxI-family synthases, which use S-adenosylmethionine (SAM) and an acylated-acyl carrier protein (acyl-ACP) as substrates. nih.govpnas.org Small molecules can be designed to inhibit these synthases. For example, the inhibitor J8-C8 was found to bind to the TofI synthase, which produces C8-HSL, by occupying the binding site for the acylated-acyl carrier protein substrate. nih.govpnas.org This prevents the synthesis of the AHL signal. By targeting the specific LuxI-type synthase responsible for producing C7-HSL, it is possible to halt the signaling pathway before the signal molecule is even created, representing a powerful anti-virulence strategy. nih.gov
Table 3: Summary of Compound Names
| Compound Name | Abbreviation |
|---|---|
| N-Heptanoyl-DL-homoserine lactone | C7-HSL |
| N-Butyryl-L-homoserine lactone | C4-HSL |
| N-Hexanoyl-L-homoserine lactone | C6-HSL |
| N-Octanoyl-L-homoserine lactone | C8-HSL |
| N-Decanoyl-L-homoserine lactone | C10-HSL |
| N-Dodecanoyl-L-homoserine lactone | C12-HSL |
| N-Tetradecanoyl-L-homoserine lactone | C14-HSL |
| N-(3-Oxo-hexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL |
| N-(3-Oxo-octanoyl)-L-homoserine lactone | 3-oxo-C8-HSL |
| N-(3-Oxo-dodecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL |
| S-adenosylmethionine | SAM |
| E9C-3oxoC6 | - |
Interference with Signal Transport
The transport of N-acyl homoserine lactone (AHL) molecules, including this compound, across the bacterial cell membrane is a critical step in the quorum-sensing (QS) signaling cascade. Interference with this transport mechanism presents a viable strategy for quorum quenching (QQ). AHLs can move across the cell membrane through two primary mechanisms: passive diffusion and active transport. mdpi.com
Passive diffusion is driven by the concentration gradient of the AHL molecule between the cell's interior and the external environment. wikipedia.org At low cell densities, the intracellular concentration is higher, leading to the outward diffusion of the signal. As the bacterial population grows, the external concentration increases, eventually causing the signal to diffuse back into the cells and bind to its cognate receptor. wikipedia.org
Active transport, however, involves membrane proteins, particularly efflux pumps, which actively extrude substances from the cell. frontiersin.org These pumps, which are vital for bacterial physiology and resistance, can also transport QS signal molecules. researchgate.netmdpi.com The Resistance-Nodulation-Division (RND) family of efflux pumps is especially significant in Gram-negative bacteria for this purpose. mdpi.comnih.gov For instance, the MexAB-OprM efflux pump in Pseudomonas aeruginosa has been shown to export its major AHL signal and also recognizes and exports non-native AHL derivatives designed as QS inhibitors. nih.gov This active efflux can reduce the intracellular concentration of the signaling molecule, thereby dampening the QS response and contributing to a reduction in the potency of potential QS inhibitor drugs. nih.gov
Therefore, a key strategy for interfering with C7-HSL signal transport is the development of efflux pump inhibitors (EPIs). By blocking these pumps, EPIs can increase the intracellular concentration of both native AHLs and synthetic QS inhibitors, restoring or enhancing their efficacy. This approach not only disrupts bacterial communication but can also help overcome multidrug resistance, as these pumps are often responsible for exporting antibiotics. frontiersin.org
Table 1: Mechanisms of N-acyl homoserine lactone (AHL) Transport and Interference
| Transport Mechanism | Description | Interference Strategy |
| Passive Diffusion | Movement of AHLs across the cell membrane along a concentration gradient. wikipedia.org | Not directly targeted, as it's a fundamental physical process. |
| Active Transport (Efflux Pumps) | ATP-dependent extrusion of AHLs and other molecules from the cell via membrane pump proteins (e.g., RND family pumps). mdpi.comnih.gov | Inhibition of efflux pumps using Efflux Pump Inhibitors (EPIs) to increase intracellular AHL/inhibitor concentration. frontiersin.org |
Biotechnological Applications in Environmental and Agricultural Contexts
The targeted disruption of this compound and other AHL signals through quorum quenching has significant biotechnological applications, particularly in agriculture and environmental management. These strategies aim to control pathogenic bacteria by disarming them of their virulence factors rather than killing them, which reduces the selective pressure for developing resistance. frontiersin.org
Agricultural Applications
In agriculture, QQ is employed as a biocontrol strategy to protect crops from pathogenic bacteria that rely on QS to coordinate virulence. Many plant pathogens, such as those from the genera Pectobacterium and Dickeya, cause soft-rot diseases in crucial crops like potatoes by using AHL signals to regulate the production of cell-wall-degrading enzymes. researchgate.netmdpi.com
The introduction of QQ bacteria into the plant's rhizosphere (the soil region around the roots) can protect the plant. nih.gov These beneficial bacteria produce enzymes that degrade the pathogen's AHL signals, effectively silencing their communication and preventing the coordinated attack.
Rhodococcus erythropolis : This bacterium has been identified as a potent biocontrol agent due to its ability to degrade a wide spectrum of AHLs, including those with acyl chains ranging from 6 to 14 carbons, which encompasses C7-HSL. frontiersin.orgnih.gov It produces a lactonase enzyme, encoded by the qsdA gene, that inactivates AHLs by hydrolyzing the homoserine lactone ring. mdpi.comnih.gov The application of R. erythropolis has been shown to suppress disease in potato crops. frontiersin.org
Bacillus species : Various Bacillus strains, such as Bacillus thuringiensis, are known to produce an AHL lactonase called AiiA. nih.govscirp.org The expression of the aiiA gene in transgenic plants has been shown to confer resistance to pathogens like Erwinia carotovora. abertay.ac.uk These bacteria can be used as biocontrol agents to protect against AHL-mediated infections. nih.gov
Environmental Applications
In environmental contexts, a major application of QQ is in the control of biofouling in Membrane Bioreactors (MBRs) used for wastewater treatment. Biofouling, the accumulation of microorganisms on membrane surfaces to form biofilms, is a significant operational problem that reduces efficiency and increases costs. nih.gov
Biofilm formation is often a coordinated process regulated by QS. Bacteria within the developing biofilm use AHL signals to regulate the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm. nih.govtaylorandfrancis.com By disrupting this signaling, QQ can inhibit biofilm formation.
Enzymatic Degradation : Enzymes that degrade AHLs, such as acylases and lactonases, have been successfully used to control membrane biofouling. Acylase, for example, has been shown to reduce biofilm formation by environmental bacterial strains on various membrane surfaces. nih.gov These enzymes can be immobilized on the membrane surface or on magnetic particles to maintain their stability and activity within the reactor. nih.gov
Quorum Quenching Bacteria : Similar to agricultural applications, specific bacteria that degrade AHLs can be introduced into MBRs. These QQ bacteria interfere with the communication of the fouling bacteria, leading to a reduction in biofilm development. nih.gov
Table 2: Examples of Quorum Quenching Bacteria and Their Applications
| Quorum Quenching Bacterium | Quenching Enzyme/Mechanism | Target Signal(s) | Application Area | Reference(s) |
| Rhodococcus erythropolis | QsdA (Lactonase) | Broad spectrum AHLs (C6-C14) | Agriculture (Biocontrol against Pectobacterium, Dickeya) | frontiersin.orgmdpi.comnih.gov |
| Bacillus thuringiensis | AiiA (Lactonase) | Short-to-medium chain AHLs | Agriculture (Biocontrol against Erwinia carotovora) | nih.govscirp.orgabertay.ac.uk |
| Various (e.g., A. hydrophila, P. putida QQ strains) | Acylases, Lactonases | Various AHLs | Environmental (Control of membrane biofouling in MBRs) | nih.gov |
Methodological Approaches in N Heptanoyl Dl Homoserine Lactone Research
Detection and Quantification Techniques
The ability to accurately detect and quantify N-Heptanoyl-DL-homoserine lactone is fundamental to studying its function. Researchers employ both biological and analytical chemistry methods to achieve this.
Biosensor-Based Assays (e.g., Chromobacterium violaceum mutants, Agrobacterium tumefaciens)
Biological sensors, or biosensors, are a primary tool for detecting AHLs due to their high sensitivity and specificity. These typically consist of a genetically modified bacterium that produces an easily detectable signal, such as a pigment or light, in the presence of an AHL. oup.com
Chromobacterium violaceum mutants are widely used for this purpose. A common strain, C. violaceum CV026, is a double mini-Tn5 mutant that cannot synthesize its own AHLs but retains the ability to respond to exogenous AHLs. microbiologyresearch.orgnih.govsigmaaldrich.com When exposed to AHLs with acyl side chains ranging from four to eight carbons (a range that includes this compound), the CV026 biosensor is induced to produce the characteristic purple pigment, violacein. oup.commicrobiologyresearch.orgnih.gov This provides a simple, visual confirmation of the presence of the signaling molecule. The intensity of the pigment can be quantified to estimate the concentration of the AHL.
Agrobacterium tumefaciens -based biosensors are renowned for their exceptional sensitivity and their ability to detect a broad spectrum of AHLs. oup.com These biosensors, such as strain NTL4 containing plasmids like pZLR4, are engineered to lack their own AHL production capabilities but contain the traR gene (encoding the AHL receptor) and a reporter gene like lacZ fused to an AHL-inducible promoter (traG). oup.comnih.govresearchgate.net When an AHL like this compound is present, it binds to the TraR protein, which in turn activates the transcription of the lacZ gene. The resulting production of the β-galactosidase enzyme can be measured through a simple colorimetric assay, for instance, by observing the cleavage of X-Gal. nih.govresearchgate.net Some A. tumefaciens biosensors can detect AHL concentrations at nanomolar or even picomolar levels. nih.gov
Table 1: Comparison of Common AHL Biosensors
| Biosensor Strain | Reporter System | Detected AHLs | Key Features |
|---|---|---|---|
| Chromobacterium violaceum CV026 | Violacein pigment production | Short-to-medium chain (C4-C8) AHLs | Simple, visual assay; good for screening. oup.commicrobiologyresearch.org |
| Agrobacterium tumefaciens NTL4 (pZLR4) | β-galactosidase (lacZ) expression | Broad range of AHLs (C6-C12) | High sensitivity; quantitative. oup.comresearchgate.net |
| Agrobacterium tumefaciens KYC55 | β-galactosidase (lacZ) expression | Broad range, including 3-oxo-AHLs | Very high sensitivity to a wide AHL range. nih.gov |
Chromatographic and Spectrometric Methods (e.g., HPLC, Mass Spectrometry)
For unambiguous identification and precise quantification, physical-chemical methods are indispensable. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard. researchgate.netnih.gov
The typical workflow involves extracting AHLs from a bacterial culture supernatant using a solvent like ethyl acetate. nih.govplos.org The extract is then concentrated and injected into an HPLC system. Separation is most often achieved using a reverse-phase column, such as a C18 column. nih.govplos.org A solvent gradient, commonly of acetonitrile (B52724) or methanol (B129727) in water, is used to elute the compounds. nih.govplos.org
The eluate from the HPLC is directed into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing definitive identification. For this compound (C₁₁H₁₉NO₃), the expected molecular weight is approximately 213.27 g/mol . sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry techniques, such as Quadrupole Time-of-Flight (QTOF-MS), can provide highly accurate mass data, confirming the elemental composition. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic pattern of product ions (e.g., the protonated homoserine lactone ring at m/z 102) that serves as a structural fingerprint for AHLs. nih.gov
Table 2: Typical Parameters for HPLC-MS Analysis of AHLs
| Parameter | Description | Example from Research |
|---|---|---|
| Column | Stationary phase used for separation | C18 reverse-phase column nih.govplos.org |
| Mobile Phase | Solvents used for elution | Acetonitrile/water or Methanol/water with formic acid nih.govplos.org |
| Detection Mode | Ionization and analysis method | Electrospray Ionization (ESI), Triple Quadrupole (QqQ) or QTOF nih.gov |
| Key Ion (MS/MS) | Characteristic fragment for identification | The m/z 102 product ion corresponding to the lactone ring nih.gov |
Genetic Manipulation and Mutational Analysis of Quorum Sensing Systems
To understand the function of a quorum-sensing (QS) circuit, researchers manipulate the genes responsible for signal production and reception. This often involves creating isogenic mutants—strains that are genetically identical to the wild type except for a targeted mutation in a specific gene. frontiersin.org
A common strategy is to create a knockout mutant of the AHL synthase gene (a luxI homolog), which is responsible for producing this compound. The resulting mutant is unable to produce the signal molecule. By comparing the phenotype of this mutant to the wild-type strain, researchers can identify which biological processes (e.g., biofilm formation, virulence factor production) are controlled by this specific QS system. frontiersin.org These QS-dependent phenotypes can often be restored in the mutant by adding exogenous, chemically synthesized this compound, confirming the gene-signal-phenotype link.
Similarly, mutations can be introduced into the gene for the receptor protein (a luxR homolog). A receptor knockout mutant will be unable to respond to the AHL signal, even when it is present. These "signal-blind" mutants are crucial for dissecting the regulatory pathway. Site-directed mutagenesis can also be used to alter specific amino acids in the receptor's binding pocket to probe which residues are critical for recognizing this compound specifically. biorxiv.org
Synthetic biology provides further tools, allowing researchers to rewire QS systems. For example, the promoter that is normally activated by the this compound-receptor complex can be fused to a reporter gene like gfp (green fluorescent protein). researchgate.net This allows for real-time visualization of QS activation within a bacterial population.
Table 3: Genetic Techniques in Quorum Sensing Research
| Technique | Purpose | Outcome |
|---|---|---|
| Gene Knockout | Inactivate the AHL synthase (luxI homolog) or receptor (luxR homolog) gene. | Creates a "signal-deaf" or "signal-blind" mutant to identify QS-controlled phenotypes. frontiersin.org |
| Site-Directed Mutagenesis | Change specific amino acids in the receptor protein. | Identifies key residues for signal binding and specificity. biorxiv.org |
| Reporter Gene Fusion | Link a QS-controlled promoter to a reporter gene (e.g., gfp, lacZ). | Allows for visualization and quantification of gene expression in response to the AHL. researchgate.net |
| Complementation | Reintroduce a functional copy of the mutated gene on a plasmid. | Confirms that the observed phenotype was caused by the specific gene knockout. researchgate.net |
Transcriptomic and Proteomic Analyses in Response to this compound
To gain a global view of the cellular response to this compound, researchers use transcriptomics (studying the complete set of RNA transcripts) and proteomics (studying the complete set of proteins). These approaches reveal which genes are up- or down-regulated and which protein levels change upon exposure to the signal molecule.
Studies on the interaction between bacteria and plants have provided key insights. For example, when the model plant Arabidopsis thaliana is exposed to AHLs like N-hexanoyl-DL-homoserine-lactone (a closely related molecule), transcriptomic analysis shows significant changes in the expression of genes associated with cell growth and hormone regulation. researchgate.netnih.gov Specifically, genes related to the plant hormones auxin and cytokinin are affected, suggesting that the bacterial signal may influence plant development. nih.gov
Proteomic studies on another model plant, Medicago truncatula, have shown that exposure to AHLs induces changes in the levels of hundreds of proteins. nih.gov Many of these proteins are involved in auxin responses and the synthesis of flavonoids, which are important for plant defense and symbiosis. nih.gov These findings highlight that the effects of this compound are not confined to bacteria but can also trigger complex responses in eukaryotic hosts.
Bioaugmentation Strategies in Environmental Systems (e.g., Wastewater Treatment)
Bioaugmentation is an environmental biotechnology strategy that involves adding specific microorganisms or substances to an environment to enhance a desired biological process. In wastewater treatment, AHL-based quorum sensing is recognized as a key factor in the performance of microbial communities, particularly in the formation and stability of biofilms and aerobic granular sludge. nih.govnih.gov
Research has shown that the concentration of various AHLs, including those with C7 acyl chains, is positively correlated with the successful formation of biofilms on packing media used in bioreactors. rsc.org These biofilms are critical for the efficient removal of pollutants like ammonia (B1221849) nitrogen and chemical oxygen demand (COD). rsc.org
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing N-Heptanoyl-DL-homoserine lactone in laboratory settings?
- Methodology : Synthesis typically involves chemical acylation of DL-homoserine lactone with heptanoyl chloride under anhydrous conditions. Stock solutions are prepared in inert solvents like DMSO (30 mg/mL) to avoid lactone ring hydrolysis, which occurs in alcohols like ethanol . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and reverse-phase HPLC for purity analysis (>98%) . Storage at -20°C ensures stability for ≥4 years .
Q. How is this compound detected and quantified in bacterial cultures?
- Methodology : Bioassays using Agrobacterium tumefaciens NTL4(pZLR4) biosensor strains are common. These strains produce β-galactosidase (detected via X-gal) in response to AHLs, enabling semi-quantitative analysis . For precise quantification, liquid chromatography (LC-MS/MS) or reverse-phase HPLC with synthetic AHL standards (e.g., 3-oxo-C8-HSL) is recommended .
Q. What functional roles does this compound play in bacterial quorum-sensing systems?
- Key Findings : In Aeromonas sobria AS7, it regulates siderophore production and protease secretion, with dose-dependent correlation to total volatile basic nitrogen (TVB-N) levels—a spoilage indicator in fish . Comparative studies suggest chain length (C7 vs. C6/C8) influences specificity in receptor binding .
Advanced Research Questions
Q. How does the stereochemistry of this compound affect its activity compared to enantiomerically pure forms (e.g., L-isomers)?
- Methodology : Use enantiomerically pure synthetic standards (e.g., N-Heptanoyl-L-homoserine lactone) in bioassays to compare activity. For example, in Arabidopsis thaliana, DL-forms may exhibit reduced root growth modulation compared to L-forms due to stereospecific receptor interactions .
Q. How can contradictory data on AHL bioactivity (e.g., growth inhibition vs. promotion) be resolved?
- Approach : Control variables such as bacterial strain specificity (e.g., Streptococcus pyogenes growth inhibition by C6-HSL vs. promotion by C4-HSL) . Validate via genetic knockouts of QS receptors (e.g., luxR homologs) and dose-response curves across concentrations (e.g., 1–100 µM) .
Q. What strategies are effective for disrupting this compound-mediated quorum sensing?
- Methods :
- Enzymatic degradation : Use lactonases (e.g., Bacillus spp. AiiA) to hydrolyze the lactone ring, validated via well-diffusion assays .
- Synthetic analogs : Develop non-native AHLs (e.g., halogenated derivatives) to competitively inhibit receptor binding .
Q. What analytical challenges arise when studying this compound in complex biological matrices?
- Solutions : Optimize extraction protocols (e.g., liquid-liquid extraction with diethyl ether or adsorption on Amberlite XAD-4 resin) to isolate AHLs from microbial supernatants . LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C₆-AHLs) mitigates matrix interference .
Q. How does this compound influence host-pathogen interactions in eukaryotic systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
